2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride
Description
2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride is a benzamide derivative featuring a hydroxy group at the 2-position, an imidazole-methyl substituent at the 3-position, and an N-methylamide group. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-13-12(17)10-4-2-3-8(11(10)16)5-9-6-14-7-15-9;/h2-4,6-7,16H,5H2,1H3,(H,13,17)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRJHJDPDWMSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1O)CC2=CN=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155449 | |
| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-N-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127170-74-5 | |
| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-N-methyl-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127170745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-N-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzamide Backbone Construction
The synthesis typically initiates with functionalization of the salicylic acid derivative 2-hydroxy-3-(bromomethyl)benzoic acid . Conversion to the corresponding acid chloride via thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine, yields N-methyl-3-(bromomethyl)-2-hydroxybenzamide . Protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) prevents undesired side reactions during subsequent alkylation.
Imidazol-5-Ylmethyl Group Introduction
Introducing the imidazol-5-ylmethyl moiety requires regioselective alkylation. Direct substitution of the bromomethyl intermediate with 1H-imidazole often leads to mixtures due to competing reactions at the imidazole’s N1 and N3 positions. To mitigate this, a Boc-protection strategy is employed:
-
Protection of imidazole’s N1 with tert-butoxycarbonyl (Boc) anhydride.
-
Alkylation with 3-(bromomethyl)-N-methylbenzamide under basic conditions (K₂CO₃, DMF, 60°C).
-
Deprotection using HCl in dioxane to yield 3-(1H-imidazol-5-ylmethyl)-2-hydroxy-N-methylbenzamide .
Alternative Methodologies and Comparative Analysis
Cyclocondensation via Debus-Radziszewski Reaction
A parallel approach involves forming the imidazole ring in situ through cyclocondensation of a diketone intermediate. For example, reacting 2-hydroxy-3-(2-oxopropyl)benzoic acid with ammonium acetate (NH4OAc) and 4-methoxybenzyl cyanide in acetic acid generates the imidazole nucleus. Subsequent amidation with methylamine and HCl treatment furnishes the target compound in 68–98% yield, depending on purification methods.
Weinreb Amide-Mediated Coupling
Adapting methods from kinase inhibitor synthesis, the benzoic acid precursor is converted to a Weinreb amide (N-methoxy-N-methylbenzamide ) using N,O-dimethylhydroxylamine hydrochloride. Coupling with a pre-formed imidazol-5-yl lithium reagent (generated via LDA deprotonation) produces a ketone intermediate, which is reduced to the methylene group using NaBH4/CeCl3. This method offers superior regiocontrol but requires stringent anhydrous conditions.
Critical Reaction Parameters and Optimization
Temperature and Solvent Effects
Protecting Group Strategies
| Protecting Group | Deprotection Condition | Yield (%) |
|---|---|---|
| Boc (N1-imidazole) | HCl/dioxane (0°C) | 85 |
| TBDMS (phenolic -OH) | TBAF/THF | 92 |
Final Salt Formation and Purification
Treatment of the free base 3-(1H-imidazol-5-ylmethyl)-2-hydroxy-N-methylbenzamide with HCl gas in ethyl acetate precipitates the hydrochloride salt. Recrystallization from ethanol/water (1:3) affords the final product with >99% purity (HPLC). Key physicochemical properties include:
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown efficacy against various bacterial strains, suggesting its role in addressing antibiotic resistance challenges.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases. Its mechanism may involve inhibition of pro-inflammatory cytokines.
Pharmacology
- Target Interaction : The imidazole ring is known to interact with multiple biological targets, including enzymes and receptors. This interaction can lead to inhibition of specific pathways involved in disease processes.
- Drug Development : Ongoing research focuses on the development of formulations that enhance bioavailability and therapeutic efficacy. The compound's structural features allow for modifications that can improve its pharmacokinetic properties.
Material Science
- Catalytic Applications : The compound is explored as a catalyst in various organic reactions due to its ability to facilitate nucleophilic substitutions and other transformations.
- Synthesis of Complex Molecules : It serves as a building block in synthetic organic chemistry, aiding in the creation of more complex molecular architectures for pharmaceuticals and agrochemicals.
Case Studies
Several case studies have highlighted the effectiveness of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride in various applications:
- Antimicrobial Efficacy Study : A study demonstrated that this compound significantly inhibited the growth of resistant bacterial strains, suggesting its potential as a novel antibiotic agent.
- Inflammation Model Research : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain markers, indicating its therapeutic potential in inflammatory diseases.
- Synthetic Pathway Development : Researchers successfully utilized this compound in synthetic pathways to create more complex pharmaceutical agents, showcasing its versatility as a building block in drug design.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs from the evidence include:
- Imidazolidine-2,4-dione derivatives (e.g., compounds 9 , 10 , 11 in ): These feature a five-membered imidazolidine-dione core with piperazine or piperidine substituents. Unlike the target compound, they lack the benzamide backbone but share the imidazole-related heterocyclic structure, which may influence binding affinity and metabolic stability .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): A benzamide derivative with a bulky hydroxyalkyl substituent. Its N,O-bidentate directing group contrasts with the target’s imidazole-methyl group, suggesting divergent reactivity in metal-catalyzed reactions .
- Pharmaceutical impurities (): Compounds like Imp. J(EP) and 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole share functional groups (amide, hydroxy, imidazole) but differ in substituent topology, affecting purity and regulatory compliance .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Pharmacological and Regulatory Considerations
- Imidazole Derivatives : Compounds with imidazole rings (e.g., ’s 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole) are often associated with antimicrobial or antiparasitic activity. The target’s imidazole-methyl group may confer similar bioactivity, though its benzamide backbone could alter pharmacokinetics .
- Regulatory Profiles : Pharmaceutical impurities () highlight the importance of stringent purity standards (>97%) for compounds with complex substituents, which would apply to the target during manufacturing .
Biological Activity
2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride, also known by its CAS number 127170-74-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride can be described as follows:
- Molecular Formula : C₉H₁₀ClN₃O
- Molecular Weight : 215.65 g/mol
- IUPAC Name : 2-Hydroxy-N-methyl-3-(1H-imidazol-5-ylmethyl)benzamide hydrochloride
This compound features an imidazole ring, which is known for its role in various biological systems and its potential interactions with biological targets.
Research indicates that the biological activity of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride may be linked to its ability to interact with specific enzymes and receptors in cellular pathways. It has shown potential as an inhibitor of certain kinases, which play crucial roles in cell signaling and regulation.
Pharmacological Effects
The compound's pharmacological effects include:
- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation, particularly in leukemia and solid tumor models.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in cellular models.
Case Studies
Several studies have explored the efficacy of this compound:
- In Vitro Cytotoxicity Assays : A study conducted on human cancer cell lines revealed that 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride exhibited IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity against these cells .
- Kinase Inhibition Studies : Research focused on the inhibition of specific kinases associated with cancer progression demonstrated that this compound could inhibit the activity of kinases such as ABL1 and SRC with IC50 values around 30 nM, suggesting a strong potential for therapeutic application in targeted cancer therapies .
Table 1: Biological Activity Summary
| Activity Type | Model | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | Human Cancer Cells | 20 - 50 | |
| Kinase Inhibition | ABL1 Kinase | 0.030 | |
| Anti-inflammatory | Cell Culture Models | N/A |
Discussion
The findings indicate that 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride possesses significant biological activities that warrant further investigation. Its ability to inhibit key kinases suggests potential applications in cancer treatment, particularly in targeting resistant forms of leukemia. Moreover, its anti-inflammatory properties could be beneficial in managing inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling imidazole derivatives with substituted benzamide precursors under reflux conditions. For example, amidation reactions using carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane or DMF have been effective . Optimization can be achieved via Design of Experiments (DoE) principles, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. Central Composite Designs (CCD) are particularly useful for identifying nonlinear interactions between parameters .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and amide protons). IR spectroscopy can validate functional groups like C=O (amide I band) and N-H stretches .
- Chromatography : HPLC with UV detection (λ ~254 nm) using a C18 column and acetonitrile/water gradient elution to assess purity (>95% threshold).
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to confirm stoichiometry .
Q. What solvents and conditions are suitable for its solubility assessment in preclinical studies?
- Methodological Answer : Conduct a solubility screen using phosphate-buffered saline (PBS, pH 7.4), DMSO (for stock solutions), and ethanol/water mixtures. Use shake-flask methods with equilibration at 25°C for 24 hours, followed by UV-Vis quantification at λ_max. Note: Hydrochloride salts often exhibit higher aqueous solubility than free bases, but pH-dependent precipitation may occur in biological media .
Advanced Research Questions
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors with imidazole-binding domains (e.g., histamine receptors or cytochrome P450 isoforms) based on structural analogs .
- Assay Design : Use fluorescence polarization for binding affinity studies or enzymatic inhibition assays (e.g., NADPH depletion for oxidoreductases). Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate with dose-response curves (IC determination) .
- Data Validation : Replicate experiments across three independent trials to account for batch variability.
Q. What statistical approaches resolve contradictions in experimental data across different studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Tools like RevMan or R’s
metaforpackage can calculate pooled effect sizes and confidence intervals . - Sensitivity Analysis : Identify outliers via Cook’s distance or leverage plots. For conflicting bioactivity results, use Bayesian hierarchical models to adjust for lab-specific biases (e.g., assay protocol differences) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger’s Glide to model binding poses. Prioritize targets with conserved active-site residues (e.g., histidine in imidazole-binding pockets). Validate with Molecular Dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability over 100 ns trajectories .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Train datasets should include analogs with reported IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
